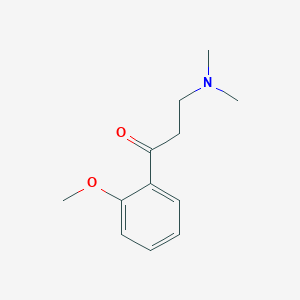
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxybenzaldehyde with dimethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The final step involves acylation of the amine with a suitable acylating agent, such as acetyl chloride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Dimethylamino)-1-(2-Methoxyphenyl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Dimethylaminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Reagenzien wie Alkylhalogenide können für nukleophile Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Carbonsäuren oder Aldehyde.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 3-(Dimethylamino)-1-(2-Methoxyphenyl)propan-1-on als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Es dient als Baustein für die Herstellung von Pharmazeutika und anderen organischen Verbindungen.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht. Sie kann bei der Entwicklung von Sonden oder als Modellverbindung in biochemischen Studien verwendet werden.
Medizin
In der Medizin wird 3-(Dimethylamino)-1-(2-Methoxyphenyl)propan-1-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann Anwendungen bei der Entwicklung von Medikamenten haben, die auf bestimmte Pfade oder Rezeptoren abzielen.
Industrie
Industriell kann diese Verbindung bei der Herstellung von Spezialchemikalien verwendet werden, darunter Farbstoffe, Duftstoffe und Polymere. Seine einzigartige Struktur ermöglicht vielfältige Anwendungen in der Materialwissenschaft.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(Dimethylamino)-1-(2-Methoxyphenyl)propan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dimethylaminogruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen eingehen, während die Methoxyphenylgruppe an π-π-Stapelwechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Dimethylamino)-1-phenylpropan-1-on: Fehlt die Methoxygruppe, was ihre Reaktivität und Wechselwirkung mit biologischen Zielstrukturen verändern kann.
3-(Dimethylamino)-1-(4-Methoxyphenyl)propan-1-on: Die Methoxygruppe ist anders positioniert, was sich möglicherweise auf ihre chemischen und biologischen Eigenschaften auswirkt.
3-(Dimethylamino)-1-(2-Hydroxyphenyl)propan-1-on: Die Hydroxygruppe kann zusätzliche Wasserstoffbrückenbindungsfähigkeiten einführen.
Einzigartigkeit
3-(Dimethylamino)-1-(2-Methoxyphenyl)propan-1-on ist einzigartig aufgrund der spezifischen Positionierung der Methoxygruppe, die ihre chemische Reaktivität und biologischen Wechselwirkungen beeinflussen kann. Dieses Strukturmerkmal kann seine Eignung für bestimmte Anwendungen im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
VCEQRSOPBPYQJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


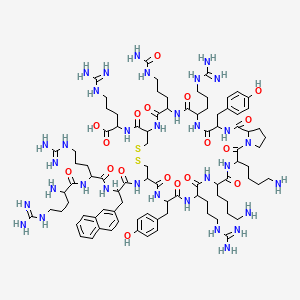
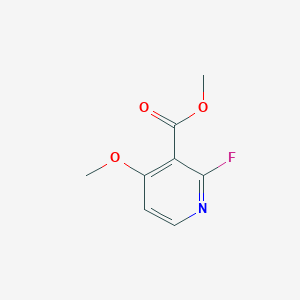
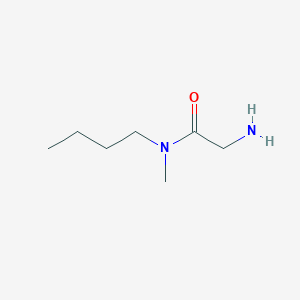
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
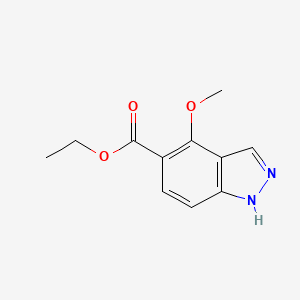
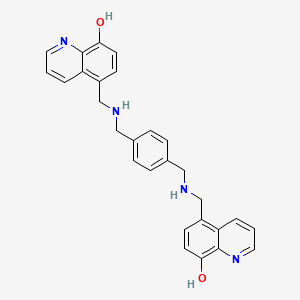
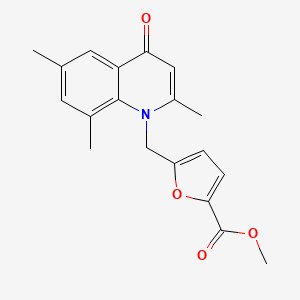
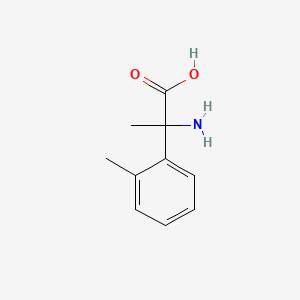
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)

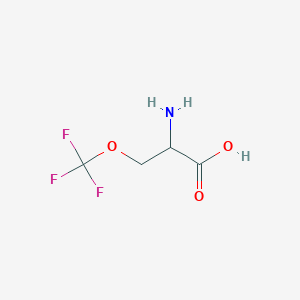
amine](/img/structure/B12115813.png)
